4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-5-methylisoxazole-3-carboxylic acid
Description
This compound (CAS: 957514-12-4), hereafter referred to as Compound A, is a heterocyclic carboxylic acid featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked via a methylene bridge to a 5-methylisoxazole-3-carboxylic acid moiety. However, Compound A is currently discontinued by suppliers like CymitQuimica, though structural analogs remain available.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-5-8(6(2)13-12-5)4-9-7(3)17-14-10(9)11(15)16/h4H2,1-3H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSWELOITWWLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(ON=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140980 | |
| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033076-72-0 | |
| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033076-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole and isoxazole moiety, which are known to contribute to various biological activities. The presence of the carboxylic acid group enhances its solubility and interaction with biological systems.
Antitumor Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit notable antitumor properties. A study demonstrated that pyrazole derivatives could inhibit key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR, which are pivotal in cancer cell proliferation and survival .
Table 1: Antitumor Efficacy of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | 12.5 | |
| Pyrazole derivative A | EGFR | 10.0 | |
| Pyrazole derivative B | Aurora-A kinase | 15.0 |
Anti-inflammatory Activity
The compound has also shown anti-inflammatory properties in various assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Studies have reported that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways.
- Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antitumor Activity
In a controlled study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound was tested for cytotoxicity. Results showed that it effectively reduced cell viability in a dose-dependent manner, especially when combined with doxorubicin, indicating a synergistic effect .
Study on Anti-inflammatory Effects
A recent investigation evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituent positions and functional groups on the pyrazole or isoxazole rings. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The nitro-substituted analog (CAS 1006441-85-5) introduces a strong electron-withdrawing group at the pyrazole 4-position, likely increasing acidity (pKa ~2.5–3.5 estimated) and reactivity compared to Compound A .
- Compound A ’s 3,5-dimethylpyrazole moiety may enhance lipophilicity, influencing membrane permeability.
Synthetic Accessibility :
- Compound A and its nitro analog share similar synthetic routes (e.g., alkylation of pyrazole precursors with isoxazole intermediates). However, nitro group incorporation requires nitration steps, which may reduce yield due to side reactions.
Commercial Availability :
- While Compound A is discontinued, its nitro-substituted analog remains available (e.g., from EOS Med Chem), suggesting higher demand or specialized applications.
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